molecular formula C21H27NO4S2 B2750624 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide CAS No. 1797213-02-5

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide

Cat. No.: B2750624
CAS No.: 1797213-02-5
M. Wt: 421.57
InChI Key: VNTCZGYVMTYJGX-UHFFFAOYSA-N
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Description

The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide is a norbornane-derived sulfonamide featuring a bicyclic camphor-like core (7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) substituted with a methanesulfonamide group. The sulfonamide nitrogen is further functionalized with a furan-2-ylmethyl and a 2-(thiophen-2-yl)ethyl moiety.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S2/c1-20(2)16-7-9-21(20,19(23)13-16)15-28(24,25)22(14-17-5-3-11-26-17)10-8-18-6-4-12-27-18/h3-6,11-12,16H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTCZGYVMTYJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N(CCC3=CC=CS3)CC4=CC=CO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide involves multiple steps, starting with the preparation of the bicyclic heptane ring. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The furan and thiophene rings are then introduced through subsequent reactions, such as Friedel-Crafts acylation or alkylation. The final step involves the sulfonamide formation, typically using methanesulfonyl chloride and an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps. Purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the bicyclic heptane ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced bicyclic heptane ring with an alcohol group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents
Compound Name / Identifier Substituents on Sulfonamide Nitrogen Biological Activity/Application Reference
Target Compound Furan-2-ylmethyl, 2-(thiophen-2-yl)ethyl Not explicitly reported (structural analogs suggest CNS or antimicrobial potential) -
N-Adamantan-1-yl derivative (13) Adamantyl No activity reported; used in stereochemical studies
N-(1-(4-Fluorobenzyl)indolin-5-yl) derivatives (8f, 8g) 4-Fluorobenzyl-indolin-5-yl Neuronal Kv7 channel activators (IC₅₀ ~0.5–1.2 µM)
N-Tetradecan-1-aminium bromide derivative Dimethyltetradecan-1-aminium Antimicrobial (MIC: 1.05–2.2 µmol/L vs. S. aureus and E. coli)
Ferrocenylmethylene derivatives (4a, 4b) Ferrocenylmethylene, dimethyl Catalytic ligands for enantioselective synthesis

Key Observations:

  • Aromatic vs.
  • Electron-Donating vs. Electron-Withdrawing Groups : Thiophene (electron-rich) and furan (moderately electron-withdrawing) may influence electronic interactions with biological targets compared to fluorobenzyl groups in 8f/8g .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound N-Tetradecan-1-aminium Derivative 8f (Kv7 Activator)
LogP (Predicted) ~3.5–4.0 >6.0 (due to long alkyl chain) ~2.8–3.2
Solubility Low (DMSO) Very low (lipophilic) Moderate (DMSO/EtOH)
Molecular Weight ~460 g/mol ~620 g/mol ~480 g/mol

Analysis :

  • The target compound’s logP is intermediate, balancing aromatic heterocycles (thiophene, furan) with the hydrophobic norbornane core. This contrasts with highly lipophilic tetradecan-1-aminium derivatives .
  • Low solubility may necessitate formulation adjustments (e.g., salt formation) compared to more polar analogs like 8f .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Intermediate preparation : Start with the reduction of nitro precursors (e.g., 2-amino-1,2-diphenylethylamine) using hydrogen gas and a palladium catalyst .
  • Bicyclic framework formation : Employ a Diels-Alder reaction between a diene and dienophile to construct the 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane core .
  • Sulfonamide coupling : React the bicyclic intermediate with methanesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to introduce the sulfonamide group . Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux for cycloaddition) and solvent polarity to enhance yields.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : Use 1^1H and 13^13C NMR to confirm stereochemistry and functional groups (e.g., sulfonamide, bicyclic ketone) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Keep in a sealed container under inert gas (N2_2/Ar) at -20°C to prevent hydrolysis or oxidation .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize sulfonamide residues with alkaline hydrolysis before disposal .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays : Test enzyme inhibition (e.g., proteases, kinases) using fluorescence-based assays. Prioritize targets with structural homology to known sulfonamide-binding proteins .
  • Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and bioactivity?

  • Stereochemical impact : The (1R,4S) configuration in the bicyclic ring enhances binding to chiral enzyme pockets (e.g., cytochrome P450) compared to (1S,4R) isomers .
  • Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate active enantiomers .

Q. What computational strategies can predict binding modes with biological targets?

  • Molecular docking : Employ AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., carbonic anhydrase IX). Validate with MD simulations to assess binding stability .
  • QSAR modeling : Correlate substituent effects (e.g., furan vs. thiophene) with inhibitory potency using CoMFA or machine learning algorithms .

Q. How can contradictory data on biological activity in literature be resolved?

  • Dose-response analysis : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to confirm specificity .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

  • Fragment-based design : Synthesize analogs with modified aryl groups (e.g., replacing furan with pyrrole) and compare IC50_{50} values .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify key hydrogen bonds or hydrophobic interactions .

Q. Which strategies optimize regioselectivity in sulfonamide derivatization?

  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups during sulfonylation to direct substitution .
  • Microwave-assisted synthesis : Enhance reaction kinetics and selectivity for heterocyclic coupling under controlled heating .

Q. How can enzymatic degradation pathways be characterized for this compound?

  • Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) .
  • CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms to predict pharmacokinetic interactions .

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